Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate
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Overview
Description
Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate is a synthetic organic compound with the molecular formula C14H15ClFNO4 and a molecular weight of 315.73 g/mol . It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics like norfloxacin . The compound features a malonate ester group, which is a key structural component in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate typically involves the condensation of diethyl malonate with 2-chloro-4-fluoroaniline in the presence of a base such as sodium ethoxide . The reaction proceeds via the formation of an enolate intermediate, which then reacts with the aniline derivative to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields . The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under mild conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at room temperature.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products
Nucleophilic substitution: Substituted aniline derivatives.
Hydrolysis: Malonic acid derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate is primarily related to its role as an intermediate in the synthesis of bioactive compounds. In the case of fluoroquinolone antibiotics, the compound contributes to the formation of the quinolone core, which inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate: Similar structure but with different positional isomers of the chloro and fluoro groups.
Diethyl 2-[(2-chloro-5-fluoroanilino)methylene]malonate: Another positional isomer with the fluoro group at the 5-position.
Uniqueness
Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers . This uniqueness makes it a valuable intermediate in the synthesis of specific pharmaceuticals and bioactive molecules .
Properties
IUPAC Name |
diethyl 2-[(2-chloro-4-fluoroanilino)methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-6-5-9(16)7-11(12)15/h5-8,17H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPHDGWQMINSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)F)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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